molecular formula C11H11BrO3 B1279097 2-Bromo-5,6-dimethoxy-indan-1-one CAS No. 2747-08-2

2-Bromo-5,6-dimethoxy-indan-1-one

Cat. No. B1279097
CAS RN: 2747-08-2
M. Wt: 271.11 g/mol
InChI Key: NSPWDODUFKPVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5,6-dimethoxy-indan-1-one is a chemical compound that is part of the indanone family, characterized by a 2-bromo and two methoxy substituents on the indanone ring system. Although the specific compound is not directly studied in the provided papers, related compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of 2-Bromo-5,6-dimethoxy-indan-1-one.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how 2-Bromo-5,6-dimethoxy-indan-1-one might be synthesized. For instance, the bromination of 5,6-dimethoxyindan-1-one with Br2 under acidic conditions yields a dibromo compound, while under basic conditions with KOH, K2CO3, or Cs2CO3, a monobrominated product is formed . This suggests that the synthesis of 2-Bromo-5,6-dimethoxy-indan-1-one could be achieved through similar bromination reactions, potentially under controlled conditions to ensure the specific substitution at the 2-position.

Molecular Structure Analysis

The molecular structure of indanone derivatives is crucial for their reactivity and properties. The presence of bromo and methoxy groups on the indanone ring can influence the electronic distribution and steric hindrance, which in turn affects the reactivity of the compound. The regioisomeric substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines discussed in one of the papers are structurally related and their mass spectral analysis provides insights into the fragmentation patterns that could be expected for 2-Bromo-5,6-dimethoxy-indan-1-one.

Chemical Reactions Analysis

The reactivity of indanone derivatives can be inferred from the reactions described in the papers. For example, the derivatization of carboxylic acids using a bromomethyl-quinoxalinone reagent indicates that brominated indanones can participate in nucleophilic substitution reactions. Additionally, the synthesis of 2-aminoindans via indan-2-ol involves electrophilic bromination, which is a reaction type that could be relevant for the bromination step in synthesizing 2-Bromo-5,6-dimethoxy-indan-1-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5,6-dimethoxy-indan-1-one can be extrapolated from the properties of similar compounds. The high yield and regioselectivity observed in the bromination of 5,6-dimethoxyindan-1-one suggest that the compound is likely to have good stability and a predictable reaction pathway under controlled conditions. The chromatographic behavior of the dimethoxybenzyl regioisomers provides a clue to the potential behavior of 2-Bromo-5,6-dimethoxy-indan-1-one in analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

Bromination Processes

  • Bromination of 5,6-dimethoxyindan-1-one with Br2 in various conditions can yield different brominated compounds, such as 2,4-dibromo and 4-bromo-5,6-dimethoxyindan-3-one, demonstrating the compound's utility in selective bromination processes (Choi & Ma, 2007).

Stability Studies

  • Investigations into the stability of alkoxy-substituted inden-2-ones, including derivatives of 5,6-dimethoxy-1,3-diphenylinde-2-one, suggest that methoxy substituents may enhance stability compared to unsubstituted counterparts (Bradshaw, Jones, & Nongrum, 1991).

Synthetic Applications

  • 2-Amino-5,6-dimethoxyindan hydrochloride, a derivative of 2-bromo-5,6-dimethoxy-indan-1-one, has been synthesized through a seven-step process, highlighting the compound's utility in multi-step organic syntheses (Göksu & SeÇen, 2005).
  • Research on Reformatsky reactions with indan-1-ones, including 5,6-dimethoxyindan-1-one, informs about the functional role of aryl substituents and their influence on product formation (Brewster, Chittenden, Pinder, & Skeels, 1972).

Structural and Crystallographic Studies

  • Bromination of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one, a structurally related compound, results in the formation of bromo derivatives, offering insights into structural changes upon bromination (Tiouabi, Tabacchi, & Stoeckli-Evans, 2020).

Safety And Hazards

The safety and hazards of 2-Bromo-5,6-dimethoxy-indan-1-one are not directly mentioned in the retrieved papers. However, it’s important to note that this compound should be used for research purposes only and not for human or veterinary use1.


properties

IUPAC Name

2-bromo-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPWDODUFKPVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448533
Record name 2-Bromo-5,6-dimethoxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6-dimethoxy-indan-1-one

CAS RN

2747-08-2
Record name 2-Bromo-5,6-dimethoxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Sheng, X Lin, JY Li, YZ Hu - Yao xue xue bao= Acta …, 2006 - europepmc.org
Methods The condensation of 2-bromo-5, 6-dimethoxy-indan-1-one with various aminoalkyl phenols in the presence of K2CO3 and acetonitrile gave the corresponding title compounds, …
Number of citations: 4 europepmc.org
R Sheng, X Lin, J Li, Y Jiang, Z Shang, Y Hu - Bioorganic & medicinal …, 2005 - Elsevier
A series of 2-phenoxy-indan-1-one derivatives have been designed, synthesized, and tested as acetylcholinesterase inhibitors. The most potent compound exhibited high AChE …
Number of citations: 85 www.sciencedirect.com
Y Shen, R Sheng, J Zhang, Q He, B Yang… - Bioorganic & medicinal …, 2008 - Elsevier
As a part of our project aimed at developing new agents of potential application in AD, a new series of 2-phenoxy-indan-1-one derivatives which possess alkylamine side chain were …
Number of citations: 38 www.sciencedirect.com

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